molecular formula C7H7BClNO3 B580175 (4-Carbamoyl-3-chlorophenyl)boronic acid CAS No. 850589-52-5

(4-Carbamoyl-3-chlorophenyl)boronic acid

Cat. No. B580175
CAS RN: 850589-52-5
M. Wt: 199.397
InChI Key: ZARZNNIZDSRQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Carbamoyl-3-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C7H7BClNO3 . It has a molecular weight of 199.4 .


Molecular Structure Analysis

The molecular structure of “(4-Carbamoyl-3-chlorophenyl)boronic acid” consists of a phenyl ring substituted with a carbamoyl group at the 4-position and a boronic acid group at the 3-position . The compound also contains a chlorine atom .


Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. They are particularly known for their role in the Suzuki-Miyaura coupling, a type of cross-coupling reaction . They can also undergo functionalizing deboronation to form a variety of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Carbamoyl-3-chlorophenyl)boronic acid” include a density of 1.3±0.1 g/cm3, an index of refraction of 1.553, and a molar refractivity of 60.4±0.4 cm3 . It also has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Organic Optoelectronics

(4-Carbamoyl-3-chlorophenyl)boronic acid derivatives are crucial in the development of organic light-emitting diodes (OLEDs) and other organic semiconductors. Materials based on BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) have emerged as platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics, although their use in OLEDs has been less explored. Research highlights the importance of these derivatives in creating 'metal-free' infrared emitters, enhancing the efficiency and color purity of OLEDs (Squeo & Pasini, 2020).

Electrochemical Biosensors

Boronic acid derivatives, including (4-Carbamoyl-3-chlorophenyl)boronic acid, have been utilized in the construction of electrochemical biosensors. These biosensors target various biomolecules by exploiting the selective binding properties of boronic acid moieties to diols, enabling the development of non-enzymatic glucose sensors and sensors for glycated hemoglobin (HbA1c), fluoride ions, and other analytes. This approach promises advancements in medical diagnostics and environmental monitoring (Wang et al., 2014).

Drug Discovery

In the realm of medicinal chemistry, boronic acids, including (4-Carbamoyl-3-chlorophenyl)boronic acid, have garnered attention for their incorporation into drug discovery efforts. The FDA and Health Canada have approved several boronic acid drugs, highlighting their potential to enhance drug potency and improve pharmacokinetic profiles. This review explores the rationale behind incorporating boronic acids into drugs and the synthetic advancements facilitating their integration into organic compounds (Plescia & Moitessier, 2020).

Environmental Applications

Boronic acid derivatives play a significant role in environmental applications, such as in the removal of boron from seawater in desalination processes. Research into the mechanisms of boron removal by reverse osmosis (RO) and nanofiltration (NF) membranes has provided insights into optimizing processes for the efficient removal of boron, which is crucial for producing drinking water that meets health standards (Tu et al., 2010).

Safety and Hazards

“(4-Carbamoyl-3-chlorophenyl)boronic acid” is classified as a hazardous substance. It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

(4-carbamoyl-3-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARZNNIZDSRQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657343
Record name (4-Carbamoyl-3-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Carbamoyl-3-chlorophenyl)boronic acid

CAS RN

850589-52-5
Record name B-[4-(Aminocarbonyl)-3-chlorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Carbamoyl-3-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.